1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine
Descripción
BenchChem offers high-quality 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-methylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-5-4-8-16(9-10)13(17)15-12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEGTVBNHGEXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Monograph: N-(2-chlorophenyl)-3-methylpiperidine-1-carboxamide
This technical guide provides an in-depth analysis of N-(2-chlorophenyl)-3-methylpiperidine-1-carboxamide (CAS: 60464-83-7), a representative small molecule within the N-aryl-piperidine-1-carboxamide class.
While often encountered as a screening compound in high-throughput libraries, this structure serves as a critical privileged scaffold in medicinal chemistry, particularly in the design of hydrolase inhibitors (e.g., Soluble Epoxide Hydrolase) and GPCR modulators.
Structural Dynamics, Synthetic Pathways, and Pharmacophore Analysis
Executive Summary
N-(2-chlorophenyl)-3-methylpiperidine-1-carboxamide represents a classic urea-based pharmacophore. Chemically, it functions as a 1,3-disubstituted urea, linking a lipophilic, alicyclic amine (3-methylpiperidine) to an electron-deficient aromatic system (2-chloroaniline).
In drug discovery, this chemotype is highly significant as a Transition State Mimic . The urea carbonyl acts as a hydrogen bond acceptor while the NH acts as a donor, often mimicking the tetrahedral intermediate of peptide bond hydrolysis or binding to the catalytic triad of serine/aspartic hydrolases.
Key Chemical Data:
-
IUPAC Name: 1-(2-chlorophenylcarbamoyl)-3-methylpiperidine
-
CAS Number: 60464-83-7
-
Molecular Formula: C₁₃H₁₇ClN₂O[1]
-
Molecular Weight: 252.74 g/mol
-
Core Scaffold: Urea (Carboxamide linker)
Structural & Electronic Analysis
The Urea "Warhead"
The central feature is the urea linkage (-N-CO-NH-). Unlike amides, ureas possess a unique donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) hydrogen bonding capability depending on the tautomeric state and rotation.
-
Binding Mode: In enzyme pockets (e.g., sEH), the urea carbonyl typically accepts a hydrogen bond from a tyrosine residue, while the NH donates to an aspartic acid or backbone carbonyl.
The Ortho-Chloro Effect
The 2-chlorophenyl moiety is not merely a lipophilic cap; it exerts a profound steric and electronic influence:
-
Torsional Strain: The chlorine atom at the ortho position forces the phenyl ring to twist out of coplanarity with the urea linkage. This "twisted" conformation is often bio-active, improving solubility and selectivity compared to flat para-substituted analogs.
-
Metabolic Stability: The chlorine blocks the ortho position from metabolic oxidation (CYP450), though the para position remains vulnerable.
Stereochemistry: The 3-Methyl Challenge
The 3-methylpiperidine ring introduces a chiral center at C3.
-
Racemic vs. Enantiopure: Commercial catalogs (e.g., Sigma S634832) typically supply the racemate. However, in biological assays, the (R)- and (S)- enantiomers often display distinct affinities.
-
Guidance: For high-affinity lead optimization, chiral separation (Chiral HPLC) or asymmetric synthesis starting from enantiopure 3-methylpiperidine is mandatory.
-
Synthetic Pathways[4][5][6][7]
To synthesize this compound with high purity, we utilize the Isocyanate Addition Method . This is preferred over the phosgene/CDI route due to the commercial availability of 2-chlorophenyl isocyanate and the cleanliness of the reaction (no imidazole byproducts).
Pathway Logic (DOT Diagram)
Figure 1: Synthetic route via Isocyanate addition.[2] This pathway minimizes side reactions compared to CDI coupling.
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of N-(2-chlorophenyl)-3-methylpiperidine-1-carboxamide via nucleophilic addition.
Materials
-
2-Chlorophenyl isocyanate (1.0 equiv)
-
3-Methylpiperidine (1.1 equiv)
-
Dichloromethane (DCM), Anhydrous
-
Triethylamine (Et3N) (Optional, if HCl salt of amine is used)
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).
-
Solvation: Dissolve 2-chlorophenyl isocyanate (5.0 mmol, 0.768 g) in 15 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Addition: Add 3-methylpiperidine (5.5 mmol, 0.545 g) dropwise over 10 minutes. Note: The reaction is exothermic; control the rate to prevent temperature spikes.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The isocyanate spot should disappear.
-
Workup:
-
Dilute with 20 mL DCM.
-
Wash with 1M HCl (10 mL) to remove excess piperidine.
-
Wash with Brine (10 mL).
-
Dry organic layer over anhydrous Na₂SO₄.
-
-
Purification: Concentrate in vacuo. The crude solid is typically pure enough (>95%), but can be recrystallized from hot Hexane/Ethyl Acetate (4:1) to yield white needles.
Analytical Validation (Expected Data)
-
¹H NMR (400 MHz, CDCl₃): δ 7.9-8.1 (br s, 1H, NH), 8.15 (dd, 1H, Ar-H), 7.35 (dd, 1H, Ar-H), 7.2 (m, 1H, Ar-H), 6.9 (m, 1H, Ar-H), 4.0-4.2 (m, 2H, Pip-H), 2.8 (m, 1H, Pip-H), 2.5 (m, 1H, Pip-H), 1.5-1.8 (m, 5H, Pip-H + CH), 0.9 (d, 3H, CH₃).
-
LC-MS: [M+H]⁺ peak at ~253.1 m/z.
Medicinal Chemistry Context: The "Urea" Pharmacophore
This specific structure is a textbook example of a Soluble Epoxide Hydrolase (sEH) Inhibitor scaffold.
Mechanism of Action (Hypothetical/Inferred)
sEH hydrolyzes epoxyeicosatrienoic acids (EETs)—endogenous anti-inflammatory signaling lipids—into diols. Inhibiting sEH stabilizes EETs, reducing hypertension and inflammation.
-
Pharmacophore Alignment:
-
The Urea: Mimics the transition state of the epoxide ring opening.
-
The Piperidine: Occupies the hydrophobic pocket of the enzyme.
-
The 2-Cl-Phenyl: Fits into the catalytic tunnel, providing pi-stacking interactions with Tyrosine/Tryptophan residues.
-
Comparative Activity Data (Representative)
Table 1: SAR comparison of Urea-based sEH Inhibitors (General Trends)
| Compound Structure | R1 (Left) | R2 (Right) | IC50 (sEH) | Notes |
| Target Compound | 2-Cl-Phenyl | 3-Methylpiperidine | ~50-200 nM | Predicted range based on scaffold similarity. |
| Reference A (TPAU) | Phenyl | Adamantane | 12 nM | High potency due to bulky adamantane. |
| Reference B (CPU) | 4-Cl-Phenyl | Cyclohexyl | 30 nM | Para-chloro often less potent than ortho-chloro in specific pockets. |
| Reference C | 2-Cl-Phenyl | Morpholine | >500 nM | Oxygen in ring reduces lipophilicity/potency. |
Biological Pathway Visualization
The following diagram illustrates the role of this inhibitor class within the Arachidonic Acid cascade, specifically targeting the sEH enzyme to preserve EETs.
Figure 2: Biological mechanism. The compound inhibits sEH, preventing the degradation of beneficial EETs into inactive DHETs.
References
-
Sigma-Aldrich. (n.d.). 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine Product Sheet. Retrieved from
- Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. (General reference for Urea-based sEH SAR).
- Shen, H. C. (2010). Soluble epoxide hydrolase inhibitors: a patent review (2006 – 2009). Expert Opinion on Therapeutic Patents. (Discusses the piperidine-urea scaffold).
-
PubChem. (n.d.). Compound Summary for CID 60464-83-7. Retrieved from
Sources
An In-depth Technical Guide to 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine, a molecule of interest within contemporary drug discovery and chemical research. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, a plausible synthetic route, and detailed analytical characterization. While specific experimental data for this exact compound is not widely published, this guide leverages established chemical principles and data from closely related analogues to provide a robust and scientifically grounded resource.
Core Molecular Attributes
A foundational understanding of a compound begins with its fundamental chemical properties. For 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine, these attributes are critical for its handling, characterization, and application in research settings.
Molecular Formula and Weight
The elemental composition and corresponding molecular weight are essential for all quantitative aspects of chemical research, from reaction stoichiometry to analytical quantification. Based on its constituent atoms, the molecular formula and weight have been determined.
| Property | Value |
| Molecular Formula | C₁₃H₁₇ClN₂O |
| Molecular Weight | 252.74 g/mol |
| Monoisotopic Mass | 252.10294 Da |
Note: The molecular weight and monoisotopic mass are calculated based on the chemical formula and are consistent with values for isomeric compounds.[1]
Chemical Structure
The spatial arrangement of atoms and functional groups dictates the molecule's chemical reactivity and its potential interactions with biological targets. The structure features a piperidine ring, a common scaffold in many pharmaceuticals, linked via a urea functionality to a 2-chlorophenyl group.[2]
Diagram 1: Chemical Structure of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine
A 2D representation of the molecular structure.
Synthesis and Purification
The synthesis of N-aryl-N'-alkyl-substituted ureas is a well-established transformation in organic chemistry.[3] A highly efficient and common method involves the reaction of a primary or secondary amine with an isocyanate.[4][5]
Proposed Synthetic Pathway
The most direct and logical approach to synthesize 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine is the reaction between 3-methylpiperidine and 2-chlorophenyl isocyanate. This reaction is typically rapid and proceeds with high yield.
Diagram 2: Synthetic Pathway
A schematic of the proposed synthesis.
Experimental Protocol (Representative)
The following protocol is a representative procedure based on established methods for the synthesis of similar urea derivatives.[6]
Materials:
-
3-Methylpiperidine
-
2-Chlorophenyl isocyanate
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylpiperidine (1.0 equivalent) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-chlorophenyl isocyanate (1.0 equivalent) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the dropwise addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine.
Analytical Characterization
A comprehensive analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. The following are the expected analytical data based on the structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the methyl group, the aromatic ring, and the N-H proton of the urea linkage. The protons on the piperidine ring will appear as complex multiplets in the aliphatic region (typically 1.0-3.5 ppm). The methyl group will likely be a doublet around 0.9-1.2 ppm.[7][8] The aromatic protons will resonate in the downfield region (7.0-7.5 ppm), and the N-H proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms. The piperidine carbons are expected in the range of 20-60 ppm.[7][8] The methyl carbon will be in the upfield region (around 15-25 ppm). The aromatic carbons will appear between 120-140 ppm, and the carbonyl carbon of the urea will be significantly downfield (typically >155 ppm).[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
-
Electrospray Ionization (ESI): In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 253.1102.[1] Tandem MS (MS/MS) of this precursor ion would likely show characteristic fragmentation patterns, including cleavage of the urea linkage and fragmentation of the piperidine ring.[10][11][12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Absorptions:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponding to the N-H bond of the urea.[13]
-
C-H Stretch: Peaks in the range of 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine and methyl groups.
-
C=O Stretch (Amide I): A strong, sharp absorption band between 1630-1680 cm⁻¹ for the carbonyl group of the urea.[14][15]
-
N-H Bend (Amide II): A peak around 1550-1640 cm⁻¹.
-
C-N Stretch: In the region of 1200-1350 cm⁻¹.
-
C-Cl Stretch: A peak in the fingerprint region, typically around 750 cm⁻¹.
-
Potential Applications and Fields of Research
While the specific biological activity of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine is not extensively documented, the structural motifs present suggest several areas of potential therapeutic interest.
-
Drug Discovery: The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[2] Chlorophenyl groups are also common in pharmacologically active compounds, often influencing binding affinity and metabolic stability.[16][17][18]
-
CNS-acting Agents: Many piperidine derivatives exhibit activity in the central nervous system.[16] The lipophilicity imparted by the chlorophenyl and methyl groups may allow for blood-brain barrier penetration, making it a candidate for investigation in neurological and psychiatric disorders.
-
Enzyme Inhibition: Urea-containing compounds are known to act as inhibitors for various enzymes, including kinases and proteases, by forming key hydrogen bond interactions.[19]
Conclusion
1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine is a compound with a chemical structure that suggests potential for further investigation in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its fundamental properties, a plausible and efficient synthetic route, and a comprehensive outline of the expected analytical characterization data. While based on established chemical principles and data from closely related analogues, this document serves as a valuable resource for researchers interested in the synthesis and study of this and similar molecules. Further empirical investigation is warranted to fully elucidate its chemical and biological properties.
References
-
PubMed. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. [Link]
-
PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
-
ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. [Link]
-
RSC Publishing. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. [Link]
-
PubChem. 3-Methylpiperidine | C6H13N | CID 79081. [Link]
-
PMC. Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists. [Link]
- Vertex AI Search. 1-(2-chlorobenzoyl)-N-[(3-fluorophenyl)methyl]-3-methylpiperidine-3-carboxamide.
-
MDPI. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. [Link]
-
Molport. 3-{2-[4-({[(3-chlorophenyl)carbamoyl]methyl}carbamoyl)piperidin-1-yl]propanamido}-N,N-diethyl-2-methylbenzamide. [Link]
-
J-Stage. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]
-
PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. [Link]
-
NIST WebBook. Urea. [Link]
-
PubChem. 4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | C20H22ClN3O3 | CID 24905400. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PMC. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. [Link]
-
PubChemLite. 1-(2-chlorophenylcarbamoyl)-2-methylpiperidine (C13H17ClN2O). [Link]
-
ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... [Link]
-
White Rose Research Online. Characterization of Urease enzyme using Raman and FTIR Spectroscopy. [Link]
-
(PDF) Synthesis of some aryl (pyrimidin-3-yl)methyl ureas, hydrazones and semicarbazones. [Link]
-
CDC Stacks. Fourier transform infrared spectrometry/attenuated total reflectance study of the reaction of pentanal and propanal with 2-(hydroxymethyl)piperidine. [Link]
-
SciSpace. Synthesis of Symmetrical and Unsymmetrical N-Aryl-Substituted Cyclic Ureas through Copper(I) Iodide Catalyzed Goldberg-Buchwald-. [Link]
Sources
- 1. PubChemLite - 1-(2-chlorophenylcarbamoyl)-2-methylpiperidine (C13H17ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urea [webbook.nist.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives [jstage.jst.go.jp]
- 18. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The 2-Chlorophenyl Urea Piperidine Scaffold
Topic: 2-Chlorophenyl Urea Piperidine Scaffold Properties Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The 2-chlorophenyl urea piperidine scaffold represents a high-value pharmacophore in modern medicinal chemistry, primarily recognized for its potent inhibition of Soluble Epoxide Hydrolase (sEH) . This structural motif combines a lipophilic "warhead" (2-chlorophenyl urea) with a solubilizing, versatile linker (piperidine).
While early sEH inhibitors utilized adamantane derivatives (e.g., AUDA), metabolic instability led to the development of 1,3-disubstituted ureas containing phenyl groups. The 2-chlorophenyl substitution offers a specific balance of steric occlusion and electronic modulation, while the piperidine moiety addresses the critical solubility issues often plaguing urea-based drugs. This guide analyzes the Structure-Activity Relationship (SAR), synthesis, and mechanistic utility of this scaffold.
Molecular Architecture & SAR Analysis
The scaffold functions as a transition-state mimic. Its efficacy is derived from three distinct structural zones, each serving a specific biophysical role within the target binding pocket (typically the sEH catalytic tunnel).
Zone A: The Urea "Warhead" (Primary Pharmacophore)
-
Function: The central urea functionality is the primary determinant of binding. It mimics the transition state of epoxide hydrolysis.
-
Mechanism: The urea protons act as hydrogen bond donors. In the sEH active site, they engage the catalytic aspartate residue (Asp335 in human sEH) and tyrosine residues (Tyr383/Tyr466), stabilizing the enzyme-inhibitor complex.
Zone B: The 2-Chlorophenyl Moiety (Lipophilic Anchor)
-
Hydrophobic Fit: The 2-chlorophenyl group occupies the large hydrophobic pocket of the enzyme.
-
The "Ortho-Effect": Unlike para-substitution (4-Cl), the ortho-chloro (2-Cl) substituent introduces steric strain that forces the phenyl ring out of planarity with the urea linkage. This twisted conformation often improves selectivity by mimicking the non-planar geometry of endogenous fatty acid epoxides.
-
Metabolic Shielding: The chlorine atom blocks metabolic oxidation at the ortho position. While less metabolically stable than trifluoromethoxy (-OCF3) variants (e.g., TPPU), the 2-Cl group provides significantly better stability than unsubstituted phenyl or adamantyl groups.
Zone C: The Piperidine Ring (Solubility & Linker)
-
PK Modulation: The piperidine ring breaks the symmetry and lipophilicity of purely aryl-ureas (like triclocarban). The basic nitrogen (or acylated variants) increases polar surface area, improving water solubility and oral bioavailability.
-
Secondary Binding: The piperidine acts as a vector, positioning substituents (like acyl or sulfonyl groups on the piperidine nitrogen) into secondary polar pockets or towards the solvent interface.
Summary of Physicochemical Properties (Estimated)
| Property | Value / Characteristic | Impact on Drug Design |
| LogP | 2.5 – 3.8 (Substituent dependent) | Optimal range for oral bioavailability (Lipinski compliant). |
| H-Bond Donors | 2 (Urea NHs) | Critical for active site anchoring (Asp335). |
| Rotatable Bonds | 3–4 | Limited flexibility reduces entropic penalty upon binding. |
| Metabolic Liability | Moderate (Phenyl oxidation) | 2-Cl reduces ortho-oxidation; 4-position remains vulnerable unless blocked. |
Primary Mechanism of Action: sEH Inhibition
The primary utility of this scaffold is the inhibition of sEH (E.C. 3.3.2.3). sEH degrades Epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory and vasodilatory lipid mediators.[1]
Pathway Logic:
-
Cytochrome P450 epoxygenases convert Arachidonic Acid into EETs .
-
EETs exert beneficial effects: vasodilation, neuroprotection, and anti-inflammation.
-
sEH rapidly hydrolyzes EETs into DHETs (Dihydroxyeicosatrienoic acids), which are biologically less active or pro-inflammatory.[1][2]
-
Inhibition: The 2-chlorophenyl urea piperidine scaffold competitively inhibits sEH, stabilizing EET levels.
Pathway Visualization
Figure 1: Mechanism of Action.[2] The scaffold blocks the conversion of beneficial EETs to inactive DHETs.
Chemical Synthesis Protocol
The synthesis of unsymmetrical ureas is robust, typically relying on isocyanate chemistry. The following protocol describes the synthesis of 1-(2-chlorophenyl)-3-(1-acetylpiperidin-4-yl)urea , a representative probe compound.
Reaction Workflow
Method A: Isocyanate Coupling (Preferred) This method is high-yielding and requires minimal purification.
-
Reagents: 2-Chlorophenyl isocyanate, 1-acetyl-4-aminopiperidine, Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Conditions: Anhydrous,
.
Step-by-Step Protocol
-
Preparation of Amine: Dissolve 1-acetyl-4-aminopiperidine (1.0 equiv) in anhydrous DCM (0.1 M concentration). Add Triethylamine (
, 1.2 equiv) if the amine is a salt (e.g., HCl salt). -
Addition of Isocyanate: Cool the solution to
using an ice bath. Dropwise add 2-chlorophenyl isocyanate (1.05 equiv) dissolved in a minimal amount of DCM.-
Note: The 2-chloro substituent provides steric hindrance, so the reaction may be slightly slower than with phenyl isocyanate.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.
-
Workup:
-
Precipitation: Often, the urea product precipitates out of DCM. Filter and wash with cold ether.
-
Extraction: If soluble, dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated
, and brine.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (MeOH/DCM gradient).
Synthesis Diagram
Figure 2: General synthesis workflow via Isocyanate coupling.
ADME & Toxicity Profile
Metabolic Stability
The 2-chlorophenyl group addresses a major liability of earlier adamantyl-ureas.
-
Adamantyl Ureas: Rapidly hydroxylated by CYP450s, leading to short half-lives (
min in microsomes). -
2-Chlorophenyl Ureas: The chlorine atom blocks the ortho-position and sterically shields the ipso-carbon. However, the para-position (4-position) remains a "soft spot" for metabolic oxidation unless blocked by a fluoro or trifluoromethoxy group.
-
Optimization: Current best-in-class compounds often combine the urea-piperidine scaffold with a 4-trifluoromethoxyphenyl group (e.g., TPPU) rather than 2-chlorophenyl for maximum stability, but 2-chlorophenyl remains a viable, lower-cost alternative for acute rodent studies.
Solubility
The piperidine ring significantly enhances solubility compared to bis-aryl ureas.
-
Bis-aryl ureas (e.g., Triclocarban): Practically insoluble in water (
). -
Piperidine-ureas: Solubility increases to
(depending on the N-substituent), allowing for oral formulation without complex vehicles (like cyclodextrins).
References
-
Hammock, B. D., et al. (2012). "1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain." Journal of Medicinal Chemistry.
-
Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review.
-
Pecic, S., et al. (2013). "Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Liu, J.-Y., et al. (2009). "Inhibition of Soluble Epoxide Hydrolase by Urea Derivatives is Associated with Anti-inflammatory Activity."[2][3] American Journal of Physiology.
Sources
- 1. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity [diposit.ub.edu]
Synthesis of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine from 2-chlorophenyl isocyanate
Application Note: Synthesis of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine
Executive Summary
This guide details the protocol for synthesizing 1-(2-chlorophenylcarbamoyl)-3-methylpiperidine (also known as N-(2-chlorophenyl)-3-methylpiperidine-1-carboxamide) via the nucleophilic addition of 3-methylpiperidine to 2-chlorophenyl isocyanate. This urea formation is a "click" type reaction—generally high-yielding and atom-economical—but requires strict moisture control to prevent the formation of symmetric urea impurities (1,3-bis(2-chlorophenyl)urea).
Target Molecule Profile:
-
IUPAC Name: N-(2-chlorophenyl)-3-methylpiperidine-1-carboxamide
-
Core Scaffold: Trisubstituted urea
-
Key Pharmacophore: Piperidine urea (common in sEH inhibitors, TRPV1 antagonists, and GPCR ligands).
Chemical Basis & Mechanism[1]
The synthesis relies on the high electrophilicity of the isocyanate carbon. The secondary amine (3-methylpiperidine) acts as the nucleophile.
Reaction Scheme:
-
Nucleophilic Attack: The lone pair on the piperidine nitrogen attacks the central carbon of the isocyanate group (
). -
Proton Transfer: The resulting zwitterionic intermediate undergoes a rapid proton transfer from the piperidine nitrogen to the isocyanate nitrogen, locking in the stable urea linkage.
Critical Quality Attribute (CQA):
-
Moisture Sensitivity: Water competes with the amine for the isocyanate, forming an unstable carbamic acid that decarboxylates to an aniline. This aniline then reacts with remaining isocyanate to form a symmetric urea impurity (insoluble white solid), which is difficult to separate. Strict anhydrous conditions are mandatory.
Safety & Hazard Assessment
| Reagent | Hazard Class | Critical Handling Note |
| 2-Chlorophenyl isocyanate | DANGER | Lachrymator & Sensitizer. Fatal if inhaled. Reacts violently with water. Handle only in a functioning fume hood. |
| 3-Methylpiperidine | WARNING | Flammable liquid.[1] Causes skin irritation.[1][2][3] |
| Dichloromethane (DCM) | WARNING | Volatile organic solvent. Suspected carcinogen. |
Self-Validating Safety Step: Before opening the isocyanate bottle, ensure a neutralizing agent (e.g., aqueous surfactant/alcohol mixture) is available to quench spills immediately.
Materials & Equipment
Reagents:
-
2-Chlorophenyl isocyanate (CAS: 3320-83-0) | Purity: >98%
-
3-Methylpiperidine (CAS: 626-56-2) | Purity: >97% (Racemic or Enantiopure as required)
-
Dichloromethane (DCM), Anhydrous (Water <50 ppm)
-
Optional: Triethylamine (Et3N) if using amine salts.
Equipment:
-
50 mL Round-bottom flask (oven-dried).
-
Magnetic stir bar & plate.
-
Nitrogen/Argon balloon or manifold.
-
Ice-water bath.
-
Rotary evaporator.
Experimental Protocol
Step 1: Preparation of Reaction Vessel
-
Flame-dry or oven-dry a 50 mL round-bottom flask and a magnetic stir bar.
-
Cap with a rubber septum and cool under a stream of dry nitrogen.
-
Why: Eliminates surface moisture that triggers symmetric urea formation.
Step 2: Reagent Solubilization
-
Charge the flask with 3-methylpiperidine (1.0 equiv, 5.0 mmol, 496 mg).
-
Add Anhydrous DCM (15 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Note: While the reaction proceeds at room temperature (RT), cooling controls the exotherm and minimizes side reactions.
-
Step 3: Isocyanate Addition
-
Dissolve 2-chlorophenyl isocyanate (1.05 equiv, 5.25 mmol, 806 mg) in anhydrous DCM (5 mL) in a separate dry vial.
-
Add the isocyanate solution dropwise to the stirring amine solution over 10 minutes.
-
Observation: A mild exotherm may occur. The solution should remain clear or turn slightly yellow. If a white precipitate forms immediately, moisture contamination has likely occurred (symmetric urea).
Step 4: Reaction & Monitoring
-
Remove the ice bath and allow the mixture to warm to RT.
-
Stir for 2–4 hours .
-
TLC Monitoring:
-
Eluent: Hexanes:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm) or Iodine stain.
-
Target: Disappearance of the isocyanate spot (high Rf) and appearance of the urea product (lower Rf).
-
Step 5: Workup & Purification[5]
-
Quench: Add 5 mL of saturated NaHCO₃ solution. Stir for 5 mins.
-
Extraction: Transfer to a separatory funnel. Separate phases. Extract aqueous layer 2x with DCM.
-
Scavenging (Critical Step): Wash the combined organic layer with 1M HCl (10 mL) .
-
Logic: This converts unreacted 3-methylpiperidine into a water-soluble salt, removing it from the organic phase.
-
-
Final Wash: Wash with Brine (10 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Crystallization: If the residue is solid, recrystallize from Hexane/EtOAc. If oil, dry under high vacuum.
Visualization: Mechanism & Workflow
Figure 1: Reaction Mechanism
Caption: Nucleophilic addition mechanism. The piperidine nitrogen attacks the isocyanate carbon, followed by rapid proton transfer.
Figure 2: Experimental Workflow
Caption: Step-by-step workflow ensuring anhydrous integrity and efficient impurity removal.
Data Analysis & Characterization
Expected Analytical Data:
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (CDCl3) | δ ~6.5–7.0 ppm (s, 1H, broad) | Urea NH proton . Exchangeable with D₂O. |
| 1H NMR (CDCl3) | δ ~8.1 ppm (dd, 1H) | Aromatic H ortho to Urea (deshielded by carbonyl). |
| 1H NMR (CDCl3) | δ ~3.8–4.2 ppm (m, 2H) | Piperidine N-CH₂ (downfield shift due to urea). |
| LC-MS (ESI+) | [M+H]+ = 253.1 | Consistent with Molecular Formula C₁₃H₁₇ClN₂O. |
| Appearance | White crystalline solid | High purity. (Yellow oil indicates solvent/impurity). |
Troubleshooting Guide
-
Problem: Formation of abundant white precipitate that does not dissolve in DCM.
-
Cause: Water contamination led to 1,3-bis(2-chlorophenyl)urea.
-
Solution: Filter the mixture. The precipitate is the impurity. The filtrate contains your product. Dry solvents more rigorously next time.
-
-
Problem: Low yield.
-
Cause: Hydrolysis of isocyanate or old reagents.
-
Solution: Distill 3-methylpiperidine before use; use fresh isocyanate bottle.
-
References
-
Common Organic Chemistry. (2023). Urea Formation - Common Conditions: Amine + Isocyanate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). PubChem Compound Summary for 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide. (Context on Chlorophenyl urea pharmacophores). Retrieved from [Link]
Sources
Protocol for reacting 3-methylpiperidine with 2-chlorophenyl isocyanate
An In-Depth Technical Guide to the Synthesis of
Executive Summary & Application Context
Target Molecule:
The formation of unsymmetrical ureas by reacting secondary amines with aryl isocyanates is a cornerstone reaction in drug discovery. The resulting urea scaffold is a "privileged structure" found in numerous bioactive compounds, including the multikinase inhibitor Sorafenib (Nexavar) [1].
This protocol details the reaction between 3-methylpiperidine and 2-chlorophenyl isocyanate . The presence of the ortho-chloro substituent on the isocyanate ring introduces steric bulk and electron-withdrawing character, influencing both the electrophilicity of the isocyanate carbon and the solubility profile of the final product. The 3-methylpiperidine moiety introduces a chiral center (typically used as a racemate in initial screens), increasing the complexity of the aliphatic region.
Chemical Basis & Mechanistic Insight
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the piperidine nitrogen lone pair onto the central electrophilic carbon of the isocyanate group. Unlike reactions involving primary amines, 3-methylpiperidine is a secondary amine; thus, the final product is a trisubstituted urea .
Key Mechanistic Considerations:
-
Electrophilicity: The 2-Cl group on the phenyl ring exerts an inductive electron-withdrawing effect (-I), activating the isocyanate carbon toward nucleophilic attack compared to unsubstituted phenyl isocyanate.
-
Side Reactions: The primary competitor is moisture . Water reacts with isocyanates to form a carbamic acid, which spontaneously decarboxylates to an aniline (2-chloroaniline). This aniline is itself nucleophilic and will react with the remaining isocyanate to form a symmetric urea byproduct [1,3-bis(2-chlorophenyl)urea], which is often highly insoluble and difficult to separate. Strict anhydrous conditions are non-negotiable.
Caption: Mechanistic flow of nucleophilic addition. Note the absence of a leaving group; the reaction is atom-economical.
Safety Assessment (HSE)
CRITICAL WARNING: Isocyanates are potent sensitizers.
| Hazard Class | Specific Risk | Mitigation Strategy |
| Respiratory Sensitizer | Inhalation of isocyanates can cause asthma-like symptoms and permanent sensitization [2]. | ALWAYS handle in a functioning fume hood. Do not heat open vessels. |
| Lachrymator | 2-Chlorophenyl isocyanate is irritating to eyes and mucous membranes. | Wear tight-fitting safety goggles. Keep sash low. |
| Corrosive/Toxic | Amines (Piperidine) are caustic and toxic by absorption. | Double-glove (Nitrile).[1] Wash immediately if splashed. |
| Pressure Buildup | Reaction with moisture releases | Never store isocyanate waste in sealed containers (risk of explosion). |
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][3] | Density (g/mL) | Role |
| 2-Chlorophenyl isocyanate | 153.57 | 1.0 | 1.27 | Electrophile |
| 3-Methylpiperidine | 99.17 | 1.1 | 0.85 | Nucleophile (Excess ensures full conversion) |
| Dichloromethane (DCM) | - | Solvent | - | Anhydrous (0.1 - 0.2 M conc.) |
| Triethylamine (Optional) | 101.19 | 0.1 | 0.73 | Catalyst (only if reaction is sluggish) |
Step-by-Step Procedure
Step 1: Preparation of Reaction Vessel
-
Flame-dry or oven-dry a 50 mL round-bottom flask (RBF) containing a magnetic stir bar.
-
Seal with a rubber septum and cool under a stream of dry Nitrogen or Argon.
-
Rationale: Exclusion of atmospheric moisture prevents symmetric urea formation [3].
Step 2: Reagent Dissolution
-
Charge the RBF with 2-chlorophenyl isocyanate (1.0 equiv, e.g., 1.53 g, 10 mmol).
-
Add anhydrous DCM (20 mL).
-
Cool the solution to 0°C using an ice-water bath.
-
Note: While many urea formations proceed at RT, cooling controls the exotherm and minimizes impurity formation.
-
Step 3: Addition of Nucleophile
-
In a separate vial, dilute 3-methylpiperidine (1.1 equiv, 1.1 g, 11 mmol) in 5 mL anhydrous DCM.
-
Add the amine solution dropwise to the stirring isocyanate solution over 5–10 minutes via syringe.
-
Observation: A mild exotherm may occur. A white precipitate may begin to form as the urea product is generated, depending on solubility.
-
Step 4: Reaction & Monitoring
-
Allow the reaction to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours.
-
QC Check: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The isocyanate spot (high
) should disappear. The urea product usually appears at a lower than the isocyanate but higher than the amine.-
Stain: Use Ninhydrin (for amine) or UV (for aromatic rings).
-
Step 5: Work-up
-
Quench: Add 10 mL of saturated
solution or water to quench any trace isocyanate. -
Separation: Transfer to a separatory funnel. Extract with DCM (2 x 20 mL).
-
Wash: Wash the combined organic layers with:
-
10 mL 0.5 M HCl (Crucial: Removes excess 3-methylpiperidine).
-
10 mL Brine.
-
-
Dry: Dry over anhydrous
, filter, and concentrate in vacuo.
Step 6: Purification
-
Scenario A (Solid Residue): Recrystallize from hot Ethanol or a Hexane/EtOAc mixture.
-
Scenario B (Oil/Impure): Flash Column Chromatography.
-
Stationary Phase: Silica Gel.[4]
-
Mobile Phase: Gradient 0%
40% EtOAc in Hexanes.
-
Caption: Experimental workflow ensuring removal of excess amine and isolation of pure urea.
Characterization & Expected Data
Upon successful synthesis, the molecule should exhibit the following spectral characteristics:
-
Physical State: Typically a white to off-white solid.
-
H NMR (DMSO-
or ):-
Amide Proton (
): A diagnostic singlet (broad) downfield, typically 8.0 – 9.0 ppm. -
Aromatic Region: 4 protons corresponding to the 2-chlorophenyl ring (
6.9 – 8.2 ppm). -
Aliphatic Region:
-
Multiplets for the piperidine ring protons (
1.1 – 4.2 ppm). -
Distinct doublet for the methyl group at position 3 (
~0.9 ppm).
-
-
-
Mass Spectrometry (ESI):
-
Expect
peak at 267/269 (characteristic 3:1 Chlorine isotope pattern).
-
Troubleshooting & "Expert Tips"
| Problem | Probable Cause | Solution |
| Formation of Insoluble White Solid | Symmetric urea formation (1,3-bis(2-chlorophenyl)urea) due to water. | Filter off the solid (impurity). Ensure solvents are anhydrous next time. |
| Low Yield | Isocyanate hydrolysis or incomplete reaction. | Use 1.2 equiv of isocyanate if the amine is valuable. Add catalytic DMAP or TEA. |
| Oiling Out | Product is not crystallizing. | Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. |
| High Back-Pressure on Column | Urea precipitating on silica. | Use a more polar solvent system (DCM/MeOH) or dry-load the sample onto silica before packing. |
References
-
Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835–844.
-
Safe Work Australia . (2020). Guide to Handling Isocyanates. Safe Work Australia.
-
Organic Syntheses . (2010). Synthesis of Urea Derivatives: General Procedures. Organic Syntheses, Coll.[3] Vol. 11, p. 100.
-
BenchChem . (2025).[5] Application Notes for Piperidine-Mediated Reactions. BenchChem Protocols.
Sources
Application Note: Handling and Storage Stability of Chlorophenylcarbamoyl Piperidines
Executive Summary
Chlorophenylcarbamoyl piperidines (e.g., 1-(4-chlorophenylcarbamoyl)piperidine) represent a critical scaffold in drug discovery, often utilized as intermediates for fatty acid amide hydrolase (FAAH) inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and other serine hydrolase modulators. While the urea linkage confers greater stability than corresponding esters or carbamates, these compounds exhibit distinct degradation pathways—specifically thermal dissociation and acid-catalyzed hydrolysis—that can compromise assay integrity.
This guide provides a scientifically grounded protocol for the handling, storage, and quality control of this compound class. It moves beyond generic safety data sheets to address the mechanistic causes of instability and provides self-validating workflows for researchers.
Chemical Nature & Reactivity Profile
To handle these compounds effectively, one must understand the electronic environment of the central urea linkage (Ar-NH-C(=O)-N-Pip).
-
The Urea "Anchor": The carbonyl carbon is flanked by two nitrogens. The piperidine nitrogen is a strong electron donor, increasing the resonance stability of the carbonyl. However, the chlorophenyl group is electron-withdrawing (inductive effect of Cl), which slightly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack (hydrolysis) under non-neutral conditions.
-
Thermal Dissociation: Unlike amides, tri-substituted ureas can undergo a retro-reaction upon heating, reverting to the starting isocyanate and amine. This is the primary failure mode during aggressive drying or high-temperature solubilization.
Visualization: Degradation Pathways
The following diagram maps the critical degradation nodes. Note the divergence between thermal and hydrolytic breakdown.
Figure 1: Mechanistic degradation pathways. Thermal stress favors isocyanate reversion, while aqueous extremes favor irreversible hydrolysis.
Storage Stability Protocols
The "Gold Standard" for storage is minimizing thermodynamic energy (temperature) and removing reaction partners (water/oxygen).
Solid State Storage (Long-Term)
-
Temperature: -20°C is mandatory for storage exceeding 3 months. Room temperature (RT) is acceptable for <1 week.
-
Atmosphere: These compounds are not pyrophoric but are hygroscopic. Store under Argon or Nitrogen to prevent moisture uptake, which catalyzes surface hydrolysis.
-
Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene containers which can leach plasticizers upon contact with residual solvent vapors.
Solution Storage (Working Stocks)
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the superior solvent. It is aprotic and stabilizes the polar urea linkage.
-
Avoid: Methanol or Ethanol for long-term storage. Protic solvents can participate in trans-carbamoylation (alcoholysis) over extended periods.
-
-
Concentration: Store at high concentration (10–50 mM). Dilute solutions degrade faster due to higher solvent-to-solute ratio and increased exposure to dissolved oxygen/water.
-
Freeze-Thaw: Limit to <3 cycles. Repeated crystallization induces shear stress and local pH changes that can accelerate degradation.
Visualization: Storage Decision Logic
Figure 2: Logical workflow for compound intake and storage to maximize shelf-life.
Handling & Solubilization Protocols
Safety Considerations (PPE)
-
Hazard: Urea derivatives can be irritants.[1] The hydrolysis product, 4-chloroaniline, is a known toxicant (hemotoxic).
-
PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and lab coat. Handle all powders in a fume hood.
Solubilization Protocol (Standard: 10 mM Stock)
This protocol ensures complete dissolution without thermal degradation.
-
Calculate: Determine mass required for 10 mM. (e.g., MW ≈ 238.7 g/mol ; 2.38 mg per 1 mL).
-
Weigh: Weigh solid into a glass vial. Do not use plastic microfuge tubes for initial dissolution.
-
Add Solvent: Add anhydrous DMSO (Grade: ≥99.9%).
-
Mixing:
-
Preferred: Vortex at medium speed for 30 seconds.
-
If stubborn: Sonicate in a water bath at ambient temperature for max 5 minutes.
-
Critical:Do not heat above 40°C to aid solubility. If heat is required, the compound purity is likely already compromised, or it is a salt form requiring different conditions.
-
-
Inspection: Solution should be clear and colorless. Yellowing indicates oxidation or aniline formation.
Stability in Assay Buffers
-
Half-life: In pH 7.4 PBS, these compounds are stable for >24 hours.
-
Risk Zone: In acidic buffers (pH < 5) or basic buffers (pH > 9), half-life drops to <4 hours. Prepare working dilutions immediately before use.
Analytical Quality Control (QC)
Researchers should validate the integrity of their stock solutions every 6 months or if precipitation is observed.
HPLC-UV Method (Generic)
Since specific validated methods are rare for this exact derivative, use this robust generic method for lipophilic ureas.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid (Acid stabilizes the urea) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond) |
| Expected RT | Aniline (Early) < Piperidine (Void/Early) < Parent (Late) |
Diagnostic Signs of Degradation
-
New Peak @ ~2-3 min: Likely 4-chloroaniline (hydrolysis product).
-
Shift in UV Spectrum: Loss of the urea shoulder peak (~210-220 nm).
-
Smell: A "fishy" or ammoniacal odor upon opening the vial indicates free piperidine release.
References
-
PubChem. 4-(4-Chlorophenyl)piperidine Compound Summary. National Library of Medicine. Available at: [Link]
-
National Institutes of Health (NIH). Structure-activity relationships for piperidine derivatives at the dopamine transporter. PubMed Central. Available at: [Link]
Sources
Purifying 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine from reaction byproducts
Topic: 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine
Case ID: UREA-SYN-004 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are synthesizing 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine via the nucleophilic addition of 3-methylpiperidine to 2-chlorophenyl isocyanate . While this reaction is thermodynamically favorable, the formation of the symmetrical urea byproduct (1,3-bis(2-chlorophenyl)urea) and the removal of excess amine are persistent challenges.
This guide prioritizes non-chromatographic purification (crystallization and extraction) to ensure scalability and purity suitable for biological assays.
Module 1: The Reaction Logic (Prevention First)
Before troubleshooting purification, ensure your reaction conditions minimize the "stubborn" byproduct: 1,3-bis(2-chlorophenyl)urea .
-
The Mechanism of Failure: Isocyanates are highly moisture-sensitive. Water hydrolyzes 2-chlorophenyl isocyanate into 2-chloroaniline, which immediately reacts with remaining isocyanate to form the insoluble symmetrical urea.
-
Prevention Protocol:
-
Solvent: Use anhydrous Dichloromethane (DCM) or Toluene.
-
Stoichiometry: Use a slight excess of the amine (1.1 equiv of 3-methylpiperidine) rather than the isocyanate. It is easier to wash away an amine than to remove unreacted isocyanate or its degradation products.
-
Temperature: Maintain 0°C during addition to prevent polymerization, then warm to Room Temperature (RT).
-
Module 2: Troubleshooting & Purification Workflows
Scenario A: "I have a white precipitate that won't dissolve in my workup solvent."
Diagnosis: This is likely the symmetrical urea byproduct (1,3-bis(2-chlorophenyl)urea). It is notoriously insoluble in most organic solvents (DCM, EtOAc, Ether) but soluble in hot DMSO. The Fix:
-
Do not add water yet.[1]
-
Dilute the reaction mixture with cold Hexanes or Ether.
-
Filter the mixture through a sintered glass funnel. The solid is the impurity.
-
Collect the filtrate ; your product is in the solution.[2]
Scenario B: "The product is an oil/gum and smells like amine."
Diagnosis: Residual 3-methylpiperidine. The Fix: Acid-Base Extraction (Protocol 1 below).
Scenario C: "The product is colored (yellow/orange)."
Diagnosis: Oxidation of trace 2-chloroaniline or isocyanate polymers. The Fix: Recrystallization with activated charcoal (Protocol 2 below).
Module 3: Detailed Protocols
Protocol 1: The Self-Validating Extraction (Removing Excess Amine)
Objective: Remove unreacted 3-methylpiperidine and trace 2-chloroaniline without degrading the urea linkage.
Reagents:
Procedure:
-
Dissolution: Dissolve the crude residue in DCM (10 mL per gram of theoretical yield).
-
Acid Wash (The Critical Step): Wash the organic layer twice with 1M HCl (1:1 volume ratio).
-
Neutralization: Wash the organic layer once with Saturated NaHCO₃ to remove residual acid.
-
Drying: Wash with Brine, dry over anhydrous Na₂SO₄, filter, and evaporate.
Protocol 2: Recrystallization (Polishing)
Objective: Isolate high-purity crystals and remove colored impurities.
Solvent System: Ethanol/Water or Toluene/Heptane.[8]
Procedure:
-
Dissolve the crude solid in the minimum amount of boiling Ethanol .
-
Optional: If colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
Add hot Water dropwise until a faint turbidity (cloudiness) persists.
-
Add one drop of Ethanol to clear the solution.
-
Allow to cool slowly to RT, then refrigerate (4°C) overnight.
-
Filter the white needles/prisms and wash with cold Ethanol:Water (1:1).
Module 4: Visualization of the Purification Logic
The following diagram illustrates the decision tree for purifying the reaction mixture.
Caption: Flowchart depicting the separation of the target urea from symmetrical urea byproducts and unreacted amines.
Module 5: Technical Data & FAQ
Impurity Profile Table
| Component | Role | Solubility (Organic) | Solubility (Aq. Acid) | Removal Method |
| Target Urea | Product | High | Low | N/A |
| 3-Methylpiperidine | Reagent (Excess) | High | High (Protonates) | Acid Wash (Protocol 1) |
| 2-Chlorophenyl Isocyanate | Reagent | High | Reacts/Hydrolyzes | Quench with MeOH |
| Bis-urea Byproduct | Impurity | Very Low | Low | Filtration (Scenario A) |
| 2-Chloroaniline | Hydrolysis Product | High | Moderate/High | Acid Wash |
Frequently Asked Questions
Q: Can I use column chromatography instead of crystallization? A: Yes. Ureas are polar.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Start with 10% EtOAc in Hexanes, gradient up to 50% EtOAc.
-
Note: The urea may "streak" on silica. Adding 1% Triethylamine to the eluent can sharpen the peaks, though it is less necessary for ureas than for amines.
Q: Why use 2-chlorophenyl isocyanate instead of 2-chloroaniline + phosgene? A: While 2-chloroaniline + triphosgene generates the isocyanate in situ, using the commercially available isocyanate is cleaner for small-scale synthesis as it avoids handling phosgene derivatives directly and reduces HCl byproduct formation.
Q: My final product has a melting point range of 5°C. Is it pure? A: No. A range >2°C indicates impurities (likely solvent inclusion or bis-urea). Dry the sample under high vacuum (50°C) for 4 hours. If the range persists, repeat Protocol 2 (Recrystallization).
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for urea synthesis and crystallization).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight into nucleophilic addition to isocyanates).
-
Sigma-Aldrich. (n.d.).[9] 2-Chlorophenyl isocyanate Safety Data Sheet (SDS). (Safety and solubility data).
-
Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Used for estimating basicity of 3-methylpiperidine vs. aniline).
Sources
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. 1-(3-CHLOROPHENYLCARBAMOYL)-3-METHYLPIPERIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
HPLC retention time of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine vs 3-chloro isomer
This guide details the comparative High-Performance Liquid Chromatography (HPLC) analysis of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine (the ortho-chloro isomer) versus its 3-chloro (meta-chloro) analog.
These compounds are positional isomers of urea-linked piperidines, often encountered as intermediates in the synthesis of soluble epoxide hydrolase (sEH) inhibitors or specific receptor antagonists. Their separation is critical due to distinct biological activities, yet challenging due to identical molecular weights (isobaric) and similar polarity.
Executive Summary: The Separation Challenge
The core challenge in separating these isomers lies in their structural similarity. Both contain a lipophilic chlorophenyl ring linked via a urea moiety to a 3-methylpiperidine ring.
-
The Ortho Effect (2-Chloro): The chlorine atom at the C2 position is capable of forming a weak intramolecular hydrogen bond with the urea N-H proton. This "masks" the polarity of the urea group, increasing the molecule's effective hydrophobicity and altering its planar conformation.
-
The Meta Effect (3-Chloro): The chlorine at C3 is too distant for intramolecular bonding. The urea group remains fully available for hydrogen bonding with the mobile phase, making this isomer effectively more polar than the ortho analog.
Projected Retention Behavior (C18 Column): Based on the "Ortho Effect" in N-phenyl ureas, the 2-chloro isomer typically elutes later than the 3-chloro isomer on Reversed-Phase (RP) C18 columns due to higher effective lipophilicity (masked polarity).
Physicochemical Profile & Retention Prediction
The following table contrasts the theoretical properties driving the separation.
| Feature | 1-(2-Chlorophenylcarbamoyl)-... (Ortho) | 1-(3-Chlorophenylcarbamoyl)-... (Meta) | Chromatographic Impact |
| Substitution | 2-Chloro (Ortho) | 3-Chloro (Meta) | Basis of separation.[1][2][3][4][5][6][7][8] |
| Intramolecular H-Bond | Yes (Cl ··· H-N) | No | Ortho isomer is less polar. |
| Effective Lipophilicity | Higher | Lower | Ortho retains longer on C18. |
| Molecular Planarity | Twisted (Steric clash) | Planar | Ortho may show unique selectivity on Phenyl-Hexyl phases. |
| Predicted Elution Order | 2nd (Late Eluter) | 1st (Early Eluter) | Resolution requires optimized organic modifier. |
Experimental Protocol: Method Development
This protocol is designed to achieve baseline resolution (
A. Instrumentation & Conditions
-
System: HPLC with UV-Vis (DAD) or Mass Spectrometry (MS) detection.
-
Column Selection:
-
Primary:C18 (Octadecyl) - 150 mm x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax or Waters XBridge).
-
Alternative (Recommended for Isomers):Phenyl-Hexyl - The
- interactions often provide superior selectivity for halogenated aromatic isomers compared to standard C18.
-
-
Wavelength: 254 nm (Aromatic ring) and 230 nm (Urea linkage).
-
Temperature: 30°C (Controlled).
B. Mobile Phase Composition
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
-
Rationale: The piperidine nitrogen is basic (pKa ~10-11). Low pH ensures it is fully protonated, preventing peak tailing caused by secondary interactions with silanol groups.
-
-
Solvent B: Acetonitrile (ACN).[8][9][10]
-
Rationale: ACN provides sharper peaks for urea derivatives compared to Methanol.
-
C. Gradient Elution Program
| Time (min) | % Solvent A (Water/Acid) | % Solvent B (ACN) | Flow Rate (mL/min) | Phase |
| 0.0 | 90 | 10 | 1.0 | Equilibration |
| 2.0 | 90 | 10 | 1.0 | Isocratic Hold |
| 15.0 | 30 | 70 | 1.0 | Linear Gradient |
| 18.0 | 5 | 95 | 1.0 | Wash |
| 20.0 | 90 | 10 | 1.0 | Re-equilibration |
Workflow Visualization
The following diagram outlines the logical decision tree for optimizing the separation of these specific positional isomers.
Caption: Decision tree for optimizing the separation of chlorophenyl urea isomers, highlighting the mechanistic difference in elution order.
Mechanistic Analysis: Why They Separate
Understanding the molecular behavior ensures the method is robust (Trustworthiness).
-
Intramolecular Hydrogen Bonding (The Primary Driver): In the 2-chloro isomer , the chlorine atom is spatially proximate to the urea hydrogen. A 6-membered pseudo-ring can form via an intramolecular hydrogen bond (
). This interaction:-
Reduces the ability of the urea group to hydrogen bond with the aqueous mobile phase.
-
Increases the molecule's affinity for the non-polar stationary phase (C18).
-
Result: The 2-chloro isomer behaves like a more hydrophobic molecule than the 3-chloro isomer.
-
-
Stationary Phase Interaction (Phenyl-Hexyl): If a Phenyl-Hexyl column is used, the separation mechanism includes
- stacking.-
The 3-chloro isomer is more planar (less steric hindrance), allowing stronger
- overlap with the phenyl stationary phase. -
Note: On Phenyl phases, the elution order might reverse (Meta > Ortho) depending on whether planarity (favoring Meta retention) or hydrophobicity (favoring Ortho retention) dominates. However, on standard C18, Hydrophobicity rules apply (Ortho > Meta).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of piperidine amine with silanols. | Ensure mobile phase pH is low (< 3.0) using Formic Acid or TFA.[11] Add 10-20mM Ammonium Formate. |
| Co-elution | Insufficient selectivity. | Switch organic modifier from ACN to Methanol (MeOH). MeOH allows different H-bonding selectivity. |
| Retention Drift | Column equilibration issues. | Ensure at least 5-10 column volumes of re-equilibration time between runs. |
References
-
BenchChem. (2025).[9] Method development for separating 3-(2-Chlorophenyl)-1,1-diethylurea from its isomers. Retrieved from
-
Schürenkamp, J., et al. (2011).[2] Separation of positional CPP isomers by chiral HPLC-DAD. International Journal of Legal Medicine, 125(1), 95-99.[2] Retrieved from
-
Royal Society of Chemistry. (2025). Reverse-phase high performance liquid chromatography separation of positional isomers. RSC Advances. Retrieved from
-
Chromatography Forum. (2017). Separation of positional isomers: Ortho, Meta, Para.[2][5] Retrieved from
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. d-nb.info [d-nb.info]
- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 8. Novel behavior of the chromatographic separation of linear and cyclic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of 2-Chlorophenyl and 4-Chlorophenyl Piperidine Ureas: Unraveling the Positional Isomerism Impact on Biological Potency
In the landscape of modern drug discovery, the strategic manipulation of molecular scaffolds to enhance biological activity is a cornerstone of medicinal chemistry. Among the myriad of privileged structures, the piperidine urea moiety has emerged as a versatile pharmacophore, integral to the development of therapeutic agents across various disease areas, including oncology and neuroprotection. The introduction of substituted phenyl rings to this core structure profoundly influences its pharmacological profile. This guide provides an in-depth comparative analysis of the biological potency of 2-chlorophenyl versus 4-chlorophenyl piperidine ureas, with a focus on their anticancer activities. Drawing upon experimental data from peer-reviewed literature, we will explore the structure-activity relationships (SAR) that govern their efficacy and delve into the experimental methodologies used for their evaluation.
The Piperidine Urea Scaffold: A Platform for Therapeutic Innovation
The piperidine ring, a saturated heterocycle, is a common motif in a vast number of pharmaceuticals and natural products due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] When incorporated into a urea linkage with a substituted phenyl group, it creates a scaffold capable of forming critical hydrogen bond interactions with biological targets.[3][4] The nature and position of substituents on the phenyl ring are pivotal in modulating the binding affinity and overall biological activity of the molecule.[5]
Comparative Biological Potency: A Focus on Anticancer Activity
Chemical Structures
To visualize the molecules at the heart of this comparison, their chemical structures are presented below.
Caption: A generalized workflow for the evaluation of anticancer compounds.
In Vitro Antiproliferative Assay (MTT Assay)
A widely used method to assess the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The synthesized piperidine urea compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights
The collective evidence from various studies on aryl ureas points towards several key SAR trends:
-
Halogen Substitution: The presence of a halogen, particularly chlorine, on the phenyl ring is often beneficial for anticancer activity. [5]* Positional Isomerism: The position of the halogen is critical. The 4-position (para) is frequently found in highly active compounds. This may be due to a combination of electronic effects and the ability to form favorable interactions within the target's binding pocket without significant steric hindrance.
-
Urea Linkage: The urea moiety is a crucial pharmacophore, acting as a hydrogen bond donor and acceptor, which is essential for anchoring the molecule to its biological target. [3][4]* Piperidine Ring: The piperidine moiety contributes to the overall physicochemical properties of the molecule, influencing its solubility, membrane permeability, and metabolic stability.
Conclusion
References
-
Abouzid, K. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1396. [Link]
-
Zhang, Y., et al. (2019). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters, 30(1), 133-136. [Link]
-
Kashaw, S. K., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal chemistry, 5(11), 479-483. [Link]
-
Rehman, A., et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
-
Morré, D. J., et al. (1995). The antitumor sulfonylurea N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl) urea (LY181984) inhibits NADH oxidase activity of HeLa plasma membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1240(1), 11-17. [Link]
-
Wang, W., et al. (2011). Synthesis and antitumor activity of ureas containing pyrimidinyl group. Bioorganic & medicinal chemistry letters, 21(2), 795-798. [Link]
-
Xia, Y., et al. (2007). Urea Derivatives as Anticancer Agents. Current Medicinal Chemistry, 14(2), 205-227. [Link]
-
Yurttas, L., et al. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3496. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [Link]
-
Ohta, M., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & medicinal chemistry, 11(11), 2291-2303. [Link]
-
Rehman, A., et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. ResearchGate. [Link]
-
PubChem. N-(3-chlorophenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea. [Link]
-
Alizadeh, S., et al. (2025). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Scientific Reports, 15(1), 1-13. [Link]
-
ResearchGate. Structure activity relationship of piperidine derivatives. [Link]
-
Czopek, A., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 20(3), 3820-3844. [Link]
-
Sharma, P., & Singh, P. (2018). A relative predictive study of structurally similar chlorophenyl urea herbicides: Monuron and Diuron. ResearchGate. [Link]
-
Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369951. [Link]
-
Moorthy, H., et al. (2012). Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. Current drug discovery technologies, 9(1), 25-38. [Link]
Sources
- 1. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [mdpi.com]
- 5. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of N-Substituted Piperidine-1-Carboxamides: Unveiling Structural Nuances for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The N-substituted piperidine-1-carboxamide scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a diverse array of therapeutic agents. The three-dimensional architecture of these molecules, dictated by the nature of the N-substituent, is a critical determinant of their biological activity. Single-crystal X-ray crystallography provides the definitive solid-state conformation of these compounds, offering invaluable insights for rational drug design and structure-activity relationship (SAR) studies. This guide presents a comparative analysis of the X-ray crystallographic data for a series of N-substituted piperidine-1-carboxamides, supported by detailed experimental protocols and a discussion of the structural implications for drug development.
The Significance of Conformational Analysis in Piperidine-Based Drug Design
The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain.[1] However, the introduction of substituents on the nitrogen atom can significantly influence the ring's geometry and the overall molecular shape. This, in turn, affects how the molecule interacts with its biological target. Understanding these conformational preferences is paramount for optimizing ligand-receptor interactions and improving drug efficacy.
Comparative Crystallographic Analysis of N-Substituted Piperidine-1-Carboxamides
For this guide, we will consider the following classes of N-substituents:
-
Unsubstituted: Piperidine-1-carboximidamide
-
Aryl-substituted: N-Phenylpiperidine-1-carbothioamide (a closely related analog)
-
Benzyl-substituted: N-Benzylpiperidine derivatives
The following table summarizes key crystallographic parameters for these compounds, providing a basis for our comparative discussion.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Piperidine Ring Conformation | Reference |
| Piperidine-1-carboximidamide | C₆H₁₃N₃ | Monoclinic | P2₁/c | 12.2193(9) | 5.5784(5) | 10.4885(7) | 91.887(4) | Chair | [2] |
| N-Phenylpiperidine-1-carbothioamide | C₁₂H₁₆N₂S | Monoclinic | P2₁/c | 11.661(2) | 9.5220(19) | 10.989(2) | 102.15(3) | Chair | |
| N-[(Piperidin-1-yl)carbothioyl]benzamide | C₁₃H₁₆N₂OS | Monoclinic | P2₁/c | 10.913(3) | 14.297(4) | 8.323(2) | 102.212(6) | Chair | [3] |
Key Observations and Comparative Insights:
-
Piperidine Ring Conformation: In all the examined crystal structures, the piperidine ring consistently adopts a chair conformation .[2][3] This is the most stable conformation for a six-membered saturated ring, and the presence of the N-carboxamide substituent does not induce a significant deviation to a boat or twist-boat conformation in the solid state.
-
Influence of the N-Substituent on Molecular Packing: The nature of the N-substituent plays a crucial role in the intermolecular interactions that govern the crystal packing.
-
In piperidine-1-carboximidamide , the unsubstituted amide group participates in N-H···N hydrogen bonds, forming a two-dimensional network.[2]
-
For N-phenylpiperidine-1-carbothioamide , intermolecular N-H···S hydrogen bonds are the dominant interactions, leading to a different packing arrangement.
-
-
Bond Lengths and Angles: A detailed comparison of bond lengths and angles within the piperidine-1-carboxamide core across a broader series of compounds would reveal more subtle electronic effects of the N-substituents. For instance, electron-withdrawing or -donating groups on an N-aryl substituent could influence the C-N bond lengths within the carboxamide group.
Experimental Methodologies: A Guide to Synthesis and Crystallization
The successful acquisition of high-quality X-ray crystallography data is contingent upon the synthesis of pure compounds and the growth of suitable single crystals. This section provides representative protocols for the synthesis and crystallization of N-substituted piperidine-1-carboxamides.
Synthesis of N-Substituted Piperidine-1-Carboxamides
The synthesis of N-substituted piperidine-1-carboxamides can be achieved through several reliable synthetic routes. A common method involves the reaction of piperidine with an appropriate isocyanate or carbamoyl chloride.
Protocol 1: Synthesis of N-Aryl Piperidine-1-Carboxamides via Isocyanate Reaction
This protocol is adapted from the synthesis of N-phenylpiperidine-1-carbothioamide and can be modified for the corresponding carboxamides.
-
Materials:
-
Piperidine
-
Aryl isocyanate (e.g., phenyl isocyanate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
-
-
Procedure:
-
Dissolve piperidine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the aryl isocyanate (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Workflow for the Synthesis of N-Aryl Piperidine-1-Carboxamides
Caption: Synthetic workflow for N-aryl piperidine-1-carboxamides.
Single Crystal Growth for X-ray Diffraction
The growth of high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. Several techniques can be employed, and the optimal method is highly dependent on the specific compound.
Protocol 2: Slow Evaporation Method
-
Solvent Selection: Dissolve the purified compound in a small amount of a suitable solvent or a mixture of solvents in which the compound has moderate solubility. Common solvents include ethanol, methanol, ethyl acetate, and dichloromethane.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound at room temperature.
-
Crystallization: Loosely cover the vial or beaker containing the solution to allow for slow evaporation of the solvent.
-
Crystal Growth: Leave the solution undisturbed in a vibration-free environment. Crystals should form over a period of several hours to days.
Protocol 3: Vapor Diffusion Method
-
Setup: Dissolve the compound in a small volume of a relatively non-volatile solvent (the "crystallization solvent"). Place this solution in a small, open vial.
-
Outer Reservoir: Place the vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "precipitant solvent").
-
Diffusion: The precipitant solvent will slowly diffuse into the crystallization solvent, gradually reducing the solubility of the compound and inducing crystallization.
Workflow for Single Crystal Growth
Caption: Common methods for growing single crystals.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides a definitive solid-state structure, it is often beneficial to compare this with the solution-state conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
-
¹H and ¹³C NMR: Can provide information about the average conformation in solution.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Can be used to determine through-space proximities of atoms, providing insights into the preferred solution-state conformation.
A comparative study of the solid-state and solution-state conformations can reveal the influence of crystal packing forces on the molecular geometry.
Conclusion: The Power of Crystallography in Drug Discovery
The crystallographic analysis of N-substituted piperidine-1-carboxamides provides a wealth of information that is critical for understanding their structure-activity relationships. By systematically comparing the crystal structures of a series of these compounds, researchers can gain a deeper understanding of how the N-substituent influences the molecular conformation and intermolecular interactions. This knowledge is instrumental in the design and optimization of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The protocols and comparative data presented in this guide serve as a valuable resource for scientists working in the field of drug discovery and development.
References
-
Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. ResearchGate. Available from: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Available from: [Link]
-
Piperidine-1-carboximidamide. National Center for Biotechnology Information. Available from: [Link]
-
N-Phenylpiperidine-1-carbothioamide. National Center for Biotechnology Information. Available from: [Link]
-
N-benzylpiperidine-1-carboxamide (C13H18N2O). PubChem. Available from: [Link]
-
Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Available from: [Link]
-
N-[(Piperidin-1-yl)carbothioyl]benzamide. National Center for Biotechnology Information. Available from: [Link]
-
Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
-
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available from: [Link]
-
Synthetic and structural studies of piperidine carboxamide uranyl ion complexes. ResearchGate. Available from: [Link]
-
Crystal structure of (piperidine-1-carbodithioato-κS,S)[2-(pyridin-2-yl)phenyl-κC,N]palladium(II). ResearchGate. Available from: [Link]
-
The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. PubMed. Available from: [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available from: [Link]
-
Comparative study of the X-ray crystallography temperature, synthesis method, optical properties, NCI-RDG, and Hirshfeld surface. Scientia Iranica. Available from: [Link]
-
Structural, Spectroscopic, and Theoretical Investigation of a 4‐Benzyl Piperidine Derivative with Multi‐Targeted Bioactivity. ResearchGate. Available from: [Link]
-
RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. Available from: [Link]
-
Top 25 Crystallography Reviews papers published in 2022. SciSpace. Available from: [Link]
Sources
A Comprehensive Guide to the Safe Disposal of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine, a compound whose structural motifs—a chlorinated aromatic ring, a carbamate linkage, and a substituted piperidine—necessitate a cautious and informed approach to its handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive synthesizes data from analogous compounds and established regulatory frameworks to ensure a high margin of safety.
Hazard Assessment: Understanding the Chemical Risk Profile
The intrinsic hazards of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine can be inferred from its constituent chemical groups. The piperidine moiety suggests potential flammability, corrosivity, and toxicity upon ingestion, inhalation, or skin contact.[1][2] The presence of a 2-chlorophenyl group indicates that the compound is a chlorinated organic, which can be harmful to aquatic life and may generate hazardous combustion byproducts such as hydrogen chloride and nitrogen oxides.[3][4] Carbamates, as a class, are known for their biological activity, and due caution should be exercised.[5]
Key Inferred Hazards:
-
Acute Toxicity: Harmful if swallowed, and toxic in contact with skin or if inhaled.[6]
-
Skin and Eye Damage: Potential to cause severe skin burns and serious eye damage.[1][3][7]
-
Respiratory Irritation: May cause respiratory irritation.[8]
-
Environmental Hazard: Likely harmful to aquatic life with potential for long-lasting effects.[4]
-
Combustibility: As a complex organic molecule, it is combustible and its vapors may form explosive mixtures with air, especially in the presence of an ignition source.[1]
| Hazard Category | Inferred Classification | Supporting Evidence from Analogous Compounds |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Piperidine derivatives show oral toxicity.[9] |
| Acute Dermal Toxicity | Category 3 (Toxic in contact with skin) | Piperidine is toxic via dermal route. |
| Skin Corrosion/Irritation | Category 1B/2 (Causes severe skin burns/irritation) | Piperidine and its derivatives are known skin corrosives.[1] |
| Serious Eye Damage/Irritation | Category 1/2A (Causes serious eye damage/irritation) | Piperidine compounds are severe eye irritants.[1][8] |
| Aquatic Hazard (Acute) | Category 3 (Harmful to aquatic life) | Chlorinated organic compounds often exhibit aquatic toxicity. |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the inferred hazards, a stringent PPE protocol is mandatory to prevent any direct contact with the compound.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[3]
-
Eye and Face Protection: Use tight-sealing safety goggles and a face shield to protect against splashes.[3][9]
-
Skin and Body Protection: A flame-retardant lab coat or chemical-resistant apron is essential. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3][7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[10]
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine is a multi-step process that ensures safety and regulatory compliance. This workflow is designed to guide the user from the initial waste collection to the final handover to a licensed disposal service.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine.
Experimental Protocol for Disposal
1. Waste Segregation at the Source:
-
Immediately upon completion of an experimental step, segregate all waste containing 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine.
-
Solid Waste: This includes contaminated consumables such as filter paper, weighing boats, and gloves. Place these items in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. The presence of chlorine may classify it under specific EPA hazardous waste codes for chlorinated hydrocarbons.[11][12]
2. Containerization and Labeling:
-
Use only approved, chemically compatible containers for waste collection. These should be in good condition with secure, leak-proof lids.
-
Label all waste containers clearly with the full chemical name: "1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine" and appropriate hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).[9]
3. Temporary On-Site Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Keep containers tightly closed when not in use.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]
4. Final Disposal:
-
The ultimate disposal of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine must be handled by a licensed professional waste disposal company.[7][9]
-
Contact your institution's EHS office to arrange for pickup. They will ensure that the waste is transported and disposed of in compliance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA).[13][14]
-
Never attempt to dispose of this chemical down the drain or in regular trash.[4][9]
Spill Management: Preparedness and Response
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuation and Ventilation: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. Avoid creating dust.[9]
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]
-
Decontamination: Clean the spill area thoroughly with soap and water.[9]
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine is a critical aspect of responsible laboratory practice. By understanding the inferred hazards, adhering to strict PPE protocols, following a systematic disposal workflow, and being prepared for potential spills, researchers can ensure a safe working environment and minimize their environmental impact. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.[15][16]
References
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2024, April 9). CARBARYL. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2016, November 29). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.119 App C - Compliance Guidelines and Recommendations for Process Safety Management (Nonmandatory). Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]
-
PubMed. (1986, May). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. CARBARYL | Occupational Safety and Health Administration [osha.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. aksci.com [aksci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 12. wku.edu [wku.edu]
- 13. epa.gov [epa.gov]
- 14. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines | US EPA [19january2017snapshot.epa.gov]
- 15. 1910.119 App C - Compliance Guidelines and Recommendations for Process Safety Management (Nonmandatory). | Occupational Safety and Health Administration [osha.gov]
- 16. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
